Distinct LC-MS Fingerprint vs. Parent Apalutamide
6,8-Dioxo Apalutamide exhibits a distinct spectral pattern in liquid chromatography-mass spectrometry (LC-MS) compared to Apalutamide, attributable to the oxidation of the thioxo group to a dioxo functionality in the diazaspiro core. The dioxo modification produces a characteristic fragmentation profile and molecular ion cluster that differs unequivocally from the parent compound's 8-oxo-6-thioxo structure, enabling unambiguous differentiation during analytical method development and impurity profiling [1]. This spectral uniqueness is critical for correctly identifying the dioxo impurity in stability-indicating methods and forced degradation studies, where co-elution or misidentification would compromise method specificity .
| Evidence Dimension | LC-MS spectral fingerprint (fragmentation pattern and molecular ion characteristics) |
|---|---|
| Target Compound Data | 6,8-Dioxo Apalutamide: Distinct dioxo-derived fragmentation pattern; molecular formula C21H15F4N5O3; MW 461.4 g/mol |
| Comparator Or Baseline | Apalutamide (ARN-509): 8-oxo-6-thioxo core structure; molecular formula C21H15F4N5O2S; MW 477.4 g/mol |
| Quantified Difference | Spectrally distinct fragmentation pattern; 16 Da mass difference (S replaced by O) plus oxidation-induced spectral shifts |
| Conditions | LC-MS analysis; reversed-phase chromatography with MS detection; vendor characterization data compliant with ICH guidelines |
Why This Matters
Correct identification of 6,8-Dioxo Apalutamide in stability-indicating methods requires a compound-specific reference standard, as generic or parent-based MS libraries will not match its unique fragmentation fingerprint.
- [1] Veeprho. 6,8-Dioxo Apalutamide Technical Datasheet. 2025. View Source
